4-(1-Amino-1-methyl-ethyl)-phenylamine dihydrochloride
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Overview
Description
4-(1-Amino-1-methyl-ethyl)-phenylamine dihydrochloride is an organic compound that features an aminomethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-1-methyl-ethyl)-phenylamine dihydrochloride typically involves the alkylation of a phenylamine derivative with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-1-methyl-ethyl)-phenylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(1-Amino-1-methyl-ethyl)-phenylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-1-methyl-ethyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminoethanol: An alkanolamine with similar structural features but different functional properties.
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group attached to a phenyl ring.
Uniqueness
4-(1-Amino-1-methyl-ethyl)-phenylamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-aminopropan-2-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,11)7-3-5-8(10)6-4-7;;/h3-6H,10-11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHBOPIIXFUQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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